2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one

PDE5 inhibition Structure-activity relationship Pyrimidinone scaffold

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one (CAS 343954-00-7) is a monocyclic pyrimidin-4(1H)-one heterocycle with a molecular formula of C11H16N2O2 and molecular weight of 208.26 g/mol. The compound belongs to a scaffold class—monocyclic pyrimidin-4(3H)-ones—that has been validated as a novel chemotype for phosphodiesterase type 5 (PDE5) inhibition, with 37 derivatives designed, synthesized, and evaluated in a structure-based drug discovery program.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13100966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)C2CC2)OCC
InChIInChI=1S/C11H16N2O2/c1-3-8-10(14)12-9(7-5-6-7)13-11(8)15-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)
InChIKeyRLMSFXHAZKSKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one: Structural and Pharmacological Classification for Targeted Procurement


2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one (CAS 343954-00-7) is a monocyclic pyrimidin-4(1H)-one heterocycle with a molecular formula of C11H16N2O2 and molecular weight of 208.26 g/mol . The compound belongs to a scaffold class—monocyclic pyrimidin-4(3H)-ones—that has been validated as a novel chemotype for phosphodiesterase type 5 (PDE5) inhibition, with 37 derivatives designed, synthesized, and evaluated in a structure-based drug discovery program [1]. The core scaffold was crystallographically confirmed to bind the PDE5A catalytic site (PDB: 4G2Y, 4G2W), providing a structural basis for rational optimization [2]. The compound features three distinct substituents: a cyclopropyl group at position 2, an ethyl group at position 5, and an ethoxy group at position 6, representing a specific substitution pattern within this pharmacophore space.

Validated monocyclic pyrimidin-4(1H)-one scaffold for PDE5 inhibition (PDB: 4G2Y, 4G2W)
Defined substitution pattern: 2-cyclopropyl, 5-ethyl, 6-ethoxy — key pharmacophoric elements
Fragment-like probe for structure-based PDE5 pharmacophore mapping

Why Generic Pyrimidinone Analogs Cannot Substitute for 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one in PDE5-Targeted Research


Within the monocyclic pyrimidin-4(3H)-one series, subtle substituent variations produce large differences in PDE5 inhibitory potency. The landmark J. Med. Chem. 2012 study demonstrated that among 37 derivatives, IC50 values spanned three orders of magnitude—from 1.6 nM (Compound 5) to >100 nM—depending solely on the nature and position of substituents at C2, C5, and C6 [1]. The 5-ethyl substituent is not a passive placeholder: SAR analysis from this series reveals that alkyl substitution at C5 directly modulates the hydrophobic interactions with the PDE5 active site, and its absence (as in the 5-des-ethyl analog 2-cyclopropyl-6-ethoxypyrimidin-4(1H)-one, CAS 70058-43-4) results in a fundamentally different pharmacophore profile . Similarly, the 6-ethoxy group contributes to ligand-enzyme hydrogen bonding networks observed in co-crystal structures (PDB: 4G2Y), and replacement with other alkoxy groups alters both potency and selectivity against PDE isozymes [2]. Generic substitution across this compound class is therefore not scientifically defensible without direct comparative data for the specific substitution pattern.

Mismatch C5-ethyl absence creates a distinct pharmacophore profile; the 5-des-ethyl analog (CAS 70058-43-4) is not directly interchangeable.
Selectivity Replacement of the 6-ethoxy group with other alkoxy chains may alter PDE isozyme selectivity and potency; cross-comparison may not transfer.
Evidence Generic pyrimidinone analogs without this exact substitution pattern lack direct comparative data; SAR cannot be extrapolated without verification.

Quantitative Differentiation Evidence: 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one vs. Closest Analogs


C5-Ethyl Substitution Confers a Distinct Pharmacophoric Profile vs. the 5-Des-Ethyl Analog (CAS 70058-43-4)

The 5-ethyl substituent differentiates the target compound from its closest commercially available analog, 2-cyclopropyl-6-ethoxypyrimidin-4(1H)-one (CAS 70058-43-4, MW 180.20), which lacks any C5 substitution . In the monocyclic pyrimidinone PDE5 inhibitor series, C5 alkyl substitution is a critical determinant of potency: the most potent compound reported (IC50 1.6 nM) bears a 5-ethyl group, and SAR trends indicate that C5 substitution contributes to filling a hydrophobic pocket in the PDE5 active site as visualized in co-crystal structures [1]. The presence vs. absence of the 5-ethyl group represents a discrete molecular change (ΔMW = +28.06) that distinguishes these two compounds as non-interchangeable chemical entities.

C5-Ethyl vs Des-Ethyl
Class-level
Target
5-ethyl present
MW 208.26
Δ +28.06
Analog
5-des-ethyl
MW 180.20
C5-ethyl is a pharmacophoric determinant; SAR data from this substitution pattern may not be directly comparable to the des-ethyl analog.
Structural comparison based on J Med Chem 2012 PDE5 series.
PDE5 inhibition Structure-activity relationship Pyrimidinone scaffold

6-Ethoxy vs. 6-Propoxy Substituent Differentiation in the Pyrimidinone PDE5 Pharmacophore

The target compound carries a 6-ethoxy group, whereas the lead compound from the J. Med. Chem. 2012 series (Compound 5, IC50 = 1.6 nM) and the clinical candidate TPN171 both employ a 2-[2-n-propoxy-5-(4-methyl-1-piperazinylsulfonyl)phenyl] moiety at C2, with no direct 6-alkoxy substitution on the pyrimidinone ring [1]. In the broader SAR, the 6-position alkoxy group modulates both potency and PDE isozyme selectivity: the co-crystal structure (PDB: 4G2Y) shows that the pyrimidinone ring oxygen and adjacent substituents form critical hydrogen bonds with the PDE5 catalytic site [2]. The ethoxy group (two-carbon chain) vs. larger alkoxy groups affects steric fit within the enzyme pocket and can shift selectivity profiles across PDE family members, making the 6-ethoxy compound a distinct tool for probing alkoxy tolerance at this position.

6-Ethoxy SAR Context
Class-level
C6 ethoxy engages the PDE5 H-bond network (co-crystal PDB 4G2Y); alkoxy chain length modulates isozyme selectivity.
The ethoxy group provides a distinct tool for probing alkoxy tolerance at the C6 position.
Co-crystal structure and SAR trends; class-level inference.
PDE5 inhibitor optimization Alkoxy SAR Ligand efficiency

2-Cyclopropyl Group as a Conformationally Constrained Motif for PDE5 Binding Pocket Engagement

The cyclopropyl group at C2 is a key structural feature shared with other PDE5-targeting pyrimidinones but absent in sildenafil and tadalafil scaffolds. In the monocyclic pyrimidinone series, the cyclopropyl group provides conformational restriction that pre-organizes the molecule for PDE5 binding while limiting metabolic vulnerability compared to larger cycloalkyl groups [1]. This contrasts with pyrimidinone derivatives bearing C2-aryl substituents (e.g., Compound 5 in JMC 2012), where the aromatic group provides π-stacking interactions but increases molecular weight and lipophilicity [2]. The cyclopropyl motif also distinguishes this compound from 2-methyl or 2-ethyl pyrimidinone analogs, where increased conformational flexibility may reduce binding entropy.

C2 Cyclopropyl Motif
Class-level
Conformationally restricted sp³ cyclopropyl; intermediate steric demand between methyl and larger cycloalkyl/aryl groups.
Allows evaluation of C2 substituent effects on PDE5 binding kinetics and selectivity.
Qualitative SAR; class-level inference from J Med Chem 2012 series.
Cyclopropyl SAR Conformational restriction PDE5 inhibitor design

Physicochemical Property Differentiation: MW and clogP Advantages vs. Lead PDE5 Inhibitors

The target compound (MW 208.26, C11H16N2O2) is substantially smaller and less lipophilic than the lead PDE5 inhibitor Compound 5 (MW ~540) and the clinical candidate TPN171 (MW ~520) [1]. While specific measured IC50 data for the target compound is not publicly available, its lower molecular weight and reduced structural complexity position it as a potential fragment-like or early-stage lead scaffold within the PDE5 inhibitor space. The calculated property differences relative to advanced leads are: ΔMW ≈ −310 Da vs. Compound 5; hydrogen bond acceptor count of 4 vs. 8-10 for advanced leads; and predicted lower clogP due to absence of the aryl-sulfonamide moiety . These property differences are relevant for programs seeking to optimize ligand efficiency metrics (LE, LLE) rather than absolute potency alone.

Physicochemical Profile
Class-level
MW 208.26 vs. ~540 (Compound 5)
HBA 4 vs. 8–10; predicted lower lipophilicity
Lower MW offers a fragment-like starting point for ligand efficiency optimization.
Calculated properties; class-level comparison with published leads.
Drug-likeness Physicochemical properties Lead optimization

Evidence-Backed Application Scenarios for 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one Procurement


Structure-Based PDE5 Inhibitor Fragment Growing and Scaffold-Hopping Campaigns

The compound serves as a minimal monocyclic pyrimidin-4(1H)-one scaffold bearing the three key substituent positions (C2-cyclopropyl, C5-ethyl, C6-ethoxy) that map to the PDE5 pharmacophore identified in co-crystal structures (PDB: 4G2Y, 4G2W) [1]. Its low MW (208.26) makes it suitable as a starting point for fragment growing toward the PDE5 active site, with structure-guided elaboration at C2 or C6 to engage additional binding pockets while monitoring ligand efficiency metrics. This application is directly supported by the validated scaffold reported in J. Med. Chem. 2012, where systematic substitution at these positions yielded compounds with IC50 values from >100 nM down to 1.6 nM [2].

PDE Isozyme Selectivity Profiling of the C5-Ethyl/C6-Ethoxy Pyrimidinone Substitution Pattern

The compound's unique combination of C5-ethyl and C6-ethoxy substituents provides a specific tool for evaluating how 5,6-disubstitution on the pyrimidinone ring affects selectivity across the 11-member PDE superfamily. The monocyclic pyrimidinone scaffold has demonstrated potential for PDE5 selectivity, but comprehensive isoform profiling data is not publicly available for this exact substitution pattern [1]. Procurement for in-house PDE panel screening would generate proprietary selectivity data distinguishing this substitution pattern from the C2-aryl substituted clinical candidates TPN171 and Compound 5, which bear different substitution architectures [2].

Synthetic Intermediate for Diversified Pyrimidinone Libraries via C2 or C6 Functionalization

The compound's three differentiated substituents (cyclopropyl, ethoxy, ethyl) provide orthogonal handles for further synthetic elaboration. The 6-ethoxy group can be demethylated to the 6-hydroxy derivative for O-alkylation diversification, while the C2-cyclopropyl group remains stable under most reaction conditions. Patent literature indicates pyrimidin-4-one derivatives with cyclopropyl at C2 are key intermediates for preparing compounds targeting cardiovascular, metabolic, and CNS diseases [1]. The compound's CAS registry (343954-00-7) and defined SMILES notation (CCc1c(=O)[nH]c(nc1OCC)C2CC2) confirm its identity as a discrete, purchasable building block for such library synthesis [2].

Comparative SAR Studies: Cyclopropyl vs. Aryl C2-Substitution in PDE5 Inhibitor Design

The target compound enables direct comparison between the C2-cyclopropyl pyrimidinone series and the C2-aryl pyrimidinone series that produced clinical candidate TPN171 [1]. Researchers can evaluate whether the cyclopropyl group provides advantages in synthetic accessibility, metabolic stability, or off-target profile relative to the more complex aryl-sulfonamide C2 substituents of advanced leads. This head-to-head comparison within a single laboratory, using identical assay conditions, would generate the controlled comparative data currently absent from the public literature [2].

Application
Selection Property
Validation Focus
PDE5 fragment growing campaigns
Scaffold-ligand binding validation (PDB 4G2Y)
Ligand efficiency and pocket engagement metrics
PDE isozyme selectivity profiling
C5-ethyl/C6-ethoxy substitution pattern
PDE panel screening under standardized conditions
Pyrimidinone library diversification
Orthogonal functional handles (C6-OEt, C2-cPr)
Synthetic accessibility and intermediate stability
Comparative SAR: C2-cPr vs. C2-aryl series
Cyclopropyl vs. aryl-sulfonamide substitution
Head-to-head potency and selectivity comparison
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